![molecular formula C17H17ClN2O3S B5061463 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5061463.png)
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide involves its interaction with specific proteins or enzymes in the target cells. This interaction can lead to the inhibition of the target protein's activity, which can result in the inhibition of cell growth or other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide depend on the specific target protein or enzyme it interacts with. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis (programmed cell death). In neurons, it has been shown to modulate synaptic transmission and plasticity. In materials science, it has been used as a building block for the synthesis of materials with unique properties such as luminescence and conductivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide in lab experiments include its high potency and specificity towards target proteins or enzymes, which can lead to more reliable and reproducible results. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for the study of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide. These include the development of more potent and specific analogs for cancer treatment, the investigation of its role in regulating other physiological processes such as inflammation and immune response, and the synthesis of novel materials with unique properties for various applications. Additionally, further research is needed to understand the potential toxicity and safety concerns associated with this compound.
In conclusion, 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide is a chemical compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-aminoethylthiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and materials science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. In neuroscience, it has been studied for its potential use as a tool to investigate the role of specific proteins in synaptic transmission and plasticity. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12-3-2-4-13(9-12)11-24-8-7-19-17(21)14-5-6-15(18)16(10-14)20(22)23/h2-6,9-10H,7-8,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPBMLGKRGNZOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-3-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.